Furylthioacetic acid
Description
Furylthioacetic acid refers to a class of organic compounds featuring a furan (a five-membered aromatic ring with one oxygen atom) linked via a thioether (-S-) group to an acetic acid moiety. This compound has a molecular formula of C₁₅H₁₆FN₃O₃S and a molecular weight of 337.37 g/mol. Its structure includes:
- A 4-fluorophenyl group (electron-withdrawing substituent).
- A tetrahydrofuran (THF)-methyl group (oxygen-containing heterocycle).
- A 1,2,4-triazole ring (nitrogen-rich heterocycle).
- A thioether-linked acetic acid moiety.
Properties
Molecular Formula |
C6H6O2S |
|---|---|
Molecular Weight |
142.18 g/mol |
IUPAC Name |
2-(furan-2-yl)ethanethioic S-acid |
InChI |
InChI=1S/C6H6O2S/c7-6(9)4-5-2-1-3-8-5/h1-3H,4H2,(H,7,9) |
InChI Key |
IFHCNRGJIXOXLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CC(=O)S |
Origin of Product |
United States |
Comparison with Similar Compounds
The following thioacetic acid derivatives are compared based on structural features, physicochemical properties, and applications:
Structural and Molecular Comparisons
Key Observations:
- Substituent Complexity : this compound () has the most complex structure due to its triazole and THF-methyl groups, which may enhance binding specificity in biological systems.
- Fluorination : Both this compound and 2-(4-Fluorophenyl)sulfanylacetic acid () contain fluorine, improving metabolic stability and lipophilicity.
- Hydrophobicity : Farnesylthioacetic acid () has a long hydrophobic farnesyl chain, making it suitable for membrane-associated studies (e.g., protein prenylation).
Physicochemical Properties
Acidity and Reactivity:
- Thioacetic Acid (Parent Compound) : The parent thioacetic acid (HSCH₂COOH) has a lower pKa (~3.5) compared to acetic acid (pKa ~4.76) due to the electron-withdrawing thiol group .
- Fluorinated Derivatives : Fluorine atoms in 2-(4-Fluorophenyl)sulfanylacetic acid () and this compound () further lower pKa, enhancing acidity and reactivity in nucleophilic reactions.
- Steric Effects : The bulky farnesyl group in Farnesylthioacetic acid () reduces solubility in aqueous media but increases affinity for lipid-rich environments.
Solubility and Stability:
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